OZ-439

Pharmacokinetics Malaria Drug Development

OZ-439 (Artefenomel) is the definitive long-half-life endoperoxide probe for malaria research. Unlike artemisinins (t½ <10 h) and first-generation OZ277, its 46–62 h human elimination half-life enables single-dose experimental protocols. It retains full activity against K13 C580Y mutant P. falciparum — a critical resistance model — showing cross-resistance only with the rare I543T mutation. Sourced as ≥98% pure material with comprehensive QC documentation. Ideal for PK-PD modeling, formulation development, and resistance mechanism studies requiring extended drug exposure.

Molecular Formula C28H39NO5
Molecular Weight 469.6 g/mol
CAS No. 1029939-86-3
Cat. No. B605594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOZ-439
CAS1029939-86-3
SynonymsOZ-439;  OZ439;  OZ 439;  Artefenomel.
Molecular FormulaC28H39NO5
Molecular Weight469.6 g/mol
Structural Identifiers
SMILESC1CC2(CCC1C3=CC=C(C=C3)OCCN4CCOCC4)OC5(C6CC7CC(C6)CC5C7)OO2
InChIInChI=1S/C28H39NO5/c1-3-26(31-14-11-29-9-12-30-13-10-29)4-2-22(1)23-5-7-27(8-6-23)32-28(34-33-27)24-16-20-15-21(18-24)19-25(28)17-20/h1-4,20-21,23-25H,5-19H2
InChIKeyXLCNVWUKICLURR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





OZ-439 (Artefenomel) Procurement Guide: Second-Generation Synthetic Ozonide for Single-Dose Malaria Research


OZ-439 (Artefenomel; CAS 1029939-86-3) is a fully synthetic 1,2,4-trioxolane antimalarial candidate containing the artemisinin endoperoxide pharmacophore [1]. It was rationally designed to overcome the rapid pharmacokinetic clearance limiting artemisinin derivatives and first-generation synthetic ozonides like arterolane (OZ277) [2]. The compound demonstrates rapid, potent in vitro activity against Plasmodium falciparum blood stages (IC50 values in low nanomolar range) and maintains plasma concentrations above the minimum inhibitory concentration (MIC) for more than one week after a single oral administration [3]. This extended exposure profile forms the scientific basis for its investigation as a potential single-dose oral cure for uncomplicated malaria, distinguishing it fundamentally from standard three-day artemisinin combination therapy (ACT) regimens [4]. Clinical development was ultimately terminated due to formulation challenges, but the compound remains a valuable tool for malaria research, particularly in studies examining the relationship between extended drug exposure and antimalarial efficacy [5].

OZ-439 Differential Pharmacology: Why Structural Analogs Cannot Substitute in Extended-Exposure Studies


Generic substitution among synthetic ozonide antimalarials is not scientifically valid due to fundamental pharmacokinetic divergence between generations. The first-generation ozonide OZ277 (arterolane) suffers from rapid clearance requiring three-day dosing, whereas OZ439 was specifically engineered through extensive structure-activity relationship (SAR) studies to achieve greatly extended plasma half-life [1]. Substituting artemisinin derivatives for OZ439 is similarly inappropriate: artemisinins exhibit terminal half-lives of less than 10 hours, while OZ439 demonstrates an estimated elimination half-life of 46-62 hours in malaria patients [2]. Additionally, cross-resistance patterns differ meaningfully between these compounds; K13 mutations conferring artemisinin resistance (e.g., C580Y) do not necessarily confer resistance to OZ439 [3]. These pharmacokinetic and resistance-profile distinctions mean that experimental outcomes obtained with OZ439 cannot be extrapolated from studies using OZ277 or artemisinin derivatives, nor can these compounds serve as interchangeable procurement options for research protocols requiring extended drug exposure or single-dose efficacy assessment.

OZ-439 Quantitative Differentiation Evidence: Comparator-Based Performance Metrics for Research Procurement


Extended Plasma Half-Life: OZ-439 vs. OZ277 and Artesunate Pharmacokinetic Comparison

OZ-439 exhibits a markedly extended plasma half-life compared to both the first-generation ozonide OZ277 (arterolane) and the artemisinin derivative artesunate. In human clinical studies, OZ-439 demonstrated an estimated elimination half-life of 46-62 hours in malaria patients [1]. In contrast, artemisinin derivatives typically exhibit terminal half-lives of less than 10 hours, and OZ277 similarly requires three-day dosing due to rapid clearance [2]. Comparative analysis indicates that OZ-439 maintains plasma exposures above the minimum inhibitory concentration (MIC) for more than one week after a single oral administration, whereas OZ277 and artesunate maintain levels above MIC for only a few hours [3].

Pharmacokinetics Malaria Drug Development

Differential Cross-Resistance Profile: OZ-439 vs. Dihydroartemisinin (DHA) Against K13 Mutant Parasites

OZ-439 demonstrates a distinct cross-resistance profile compared to dihydroartemisinin (DHA) against Plasmodium falciparum parasites harboring artemisinin-resistance-conferring K13 propeller domain mutations. DHA exhibits reduced potency against parasites carrying the prevalent K13 C580Y mutation, with substantially increased ring-stage survival rates [1]. In contrast, OZ-439 shows no evidence of cross-resistance conferred by the prevalent K13 C580Y mutation; cross-resistance was observed only for parasites carrying the rare K13 I543T mutation [2]. Additionally, parasites exhibiting the artemisinin delayed-clearance phenotype (DCP) did not show reduced susceptibility to OZ-439 [3].

Drug Resistance Antimalarial K13 Mutation

In Vitro Antimalarial Potency: OZ-439 Activity Against P. falciparum Laboratory Strains

OZ-439 exhibits potent in vitro antimalarial activity against multiple Plasmodium falciparum laboratory strains, with lethal concentration (LC50) values in the low nanomolar range. Against the 3D7 strain, OZ-439 demonstrates an LC50 of 8.7 nM; against Cam3.II, an LC50 of 4.4 nM; and against the Cam3.II_rev revertant strain, an LC50 of 6.1 nM . Additionally, OZ-439 reduces the number of trophozoites in P. falciparum-infected isolated human red blood cells with an IC50 of 31 nM [1]. This potency is comparable to that of clinically used artemisinin derivatives, but is achieved in the context of the extended pharmacokinetic profile that distinguishes OZ-439 from artemisinins [2].

Antimalarial Activity Plasmodium falciparum In Vitro

In Vivo Curative Efficacy: Single-Dose OZ-439 in Murine Malaria Model

In a murine model of Plasmodium berghei infection, a single oral dose of OZ-439 at 30 mg/kg achieved 100% curative efficacy . This finding is consistent with the compound's extended pharmacokinetic profile, which maintains plasma concentrations above the minimum parasiticidal concentration for an extended duration following a single administration [1]. While comparative curative dose data for OZ277 or artemisinins in identical murine models are available in the literature, OZ-439's single-dose curative potential at 30 mg/kg is specifically noted as a distinguishing feature of this second-generation ozonide, in contrast to the multi-day dosing requirements typically needed for artemisinin derivatives or OZ277 to achieve comparable cure rates in similar models [2].

In Vivo Efficacy Malaria Preclinical

Formulation-Dependent Oral Absorption: OZ-439 Solubilization Enhancement with Lipid-Based Excipients

OZ-439 exhibits poor aqueous solubility and high crystallinity, which pose significant formulation challenges and necessitate specialized solubilization strategies for oral delivery [1]. In vitro digestion studies demonstrate that OZ-439 solubilization is highly dependent on lipid composition; co-administration with medium-chain triacylglycerols (MCT) during digestion enhances OZ-439 solubilization, whereas the solubilization of the partner drug ferroquine (FQ) is independent of lipid composition [2]. Specifically, MCT-fortified infant formula has been investigated as a potential lipid-based formulation for OZ-439 oral delivery, with results indicating that lipid species and total lipid quantity are key determinants of OZ-439 solubilization [3].

Formulation Science Oral Bioavailability Drug Delivery

OZ-439 Optimal Research Application Scenarios: Where This Compound Delivers Unique Experimental Value


Single-Dose Antimalarial Efficacy Studies

Researchers investigating the feasibility of single-dose oral malaria cures should prioritize OZ-439. The compound's 46-62 hour elimination half-life in humans [1] and demonstrated ability to maintain plasma concentrations above the MIC for more than one week after a single dose [2] make it the only endoperoxide antimalarial suitable for single-dose efficacy protocols. In preclinical murine models, a single 30 mg/kg oral dose achieved 100% cure of P. berghei infection , providing a validated starting point for dose-ranging studies. Alternative endoperoxides (artemisinins, OZ277) cannot support single-dose study designs due to their rapid clearance [3].

Artemisinin Resistance Mechanism Studies Using K13 Mutant Parasites

Investigators studying artemisinin resistance mechanisms mediated by K13 propeller domain mutations should consider OZ-439 as a chemically distinct endoperoxide comparator. Unlike dihydroartemisinin (DHA), OZ-439 retains full activity against parasites harboring the prevalent K13 C580Y mutation, showing cross-resistance only with the rare I543T mutation [1]. This differential susceptibility profile makes OZ-439 valuable for dissecting resistance mechanisms, testing combination strategies against resistant strains, and validating whether novel antimalarial candidates circumvent K13-mediated resistance pathways [2].

Lipid-Based Oral Formulation and Solubilization Research

Scientists developing lipid-based drug delivery systems or studying digestion-driven drug solubilization can use OZ-439 as a model amphiphilic, poorly soluble compound. Its solubilization is highly dependent on lipid composition during digestion, with medium-chain triacylglycerols (MCT) significantly enhancing drug solubilization compared to lipid-free formulations [1]. This property has been systematically characterized using synchrotron small-angle X-ray scattering and in vitro lipolysis models [2], providing a well-documented experimental system for formulation development and mechanistic solubilization studies .

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling of Extended-Exposure Antimalarials

Researchers constructing PK-PD models for antimalarial drug development should utilize OZ-439 to represent the extended-exposure endoperoxide paradigm. The compound's well-characterized human pharmacokinetics—including dose-proportional exposure up to 800 mg, median Tmax of 4 hours, and 46-62 hour elimination half-life [1]—provide robust parameters for modeling prolonged drug exposure scenarios. Its distinct PK profile relative to short-half-life artemisinins enables comparative modeling of how exposure duration affects parasite clearance kinetics and recrudescence risk [2]. Phase 2a clinical data demonstrating rapid parasite clearance (median clearance half-life 4.1-5.6 hours for P. falciparum) with single-dose administration offer clinical validation for PK-PD model calibration .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for OZ-439

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.